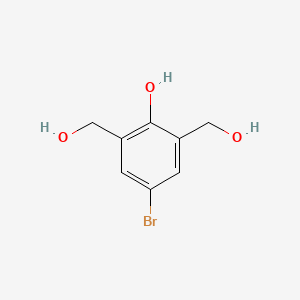

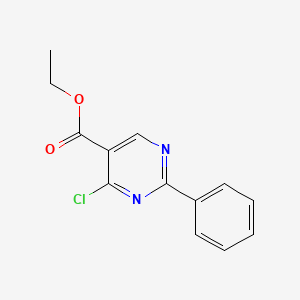

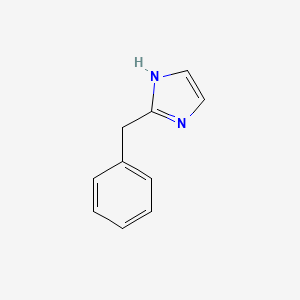

![molecular formula C11H17N3O B1267690 4-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 188758-93-2](/img/structure/B1267690.png)

4-amino-N-[2-(dimethylamino)ethyl]benzamide

説明

Synthesis Analysis

The synthesis of derivatives of 4-amino-N-[2-(dimethylamino)ethyl]benzamide, particularly those with modifications in the amine or carboxamide groups, has been explored to evaluate their potential biological activities. These derivatives are synthesized through various organic synthesis techniques, including the use of dimethylaminoethyl groups and modifications on the benzamide moiety to enhance their interaction with biological targets, such as DNA in the case of potential anti-cancer properties (Denny et al., 1987).

Molecular Structure Analysis

The molecular structure of 4-amino-N-[2-(dimethylamino)ethyl]benzamide derivatives has been determined using techniques such as X-ray crystallography. These studies reveal the presence of intramolecular hydrogen bonds and the conformational flexibility of the molecule, which are crucial for understanding its interaction with biological targets, such as DNA (Hudson et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving 4-amino-N-[2-(dimethylamino)ethyl]benzamide focus on its interactions and binding mechanisms, particularly with DNA. The molecule's ability to intercalate with DNA and form stable complexes is influenced by its structure and the presence of functional groups that facilitate these interactions (Denny et al., 1987).

科学的研究の応用

Anticonvulsant Properties

4-amino-N-[2-(dimethylamino)ethyl]benzamide has shown significant promise in the field of anticonvulsant research. Studies have identified its effectiveness in treating seizures, particularly in maximal electroshock seizure (MES) models. For instance, Lambert et al. (1995) synthesized ameltolide derivatives, including 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, which demonstrated superior efficacy to phenytoin in the MES test (Lambert et al., 1995). Additionally, Diouf et al. (1997) provided extensive documentation on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent analogue of ameltolide (Diouf et al., 1997).

Antitumor Activity

There is significant interest in the potential antitumor applications of 4-amino-N-[2-(dimethylamino)ethyl]benzamide derivatives. Denny et al. (1987) explored derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide and discovered that 5-substituted compounds showed significant in vivo antitumor activity, especially against leukemic and solid tumors (Denny et al., 1987). Another study by Rewcastle et al. (1986) prepared monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, finding that the 5-substituted derivatives exhibited the highest levels of both in vitro and in vivo antileukemic activity (Rewcastle et al., 1986).

PET Imaging for Malignant Melanoma

4-amino-N-[2-(dimethylamino)ethyl]benzamide has also been utilized in the development of PET imaging probes for the detection of malignant melanoma. Pyo et al. (2020) developed a PET imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), which exhibited outstanding performance in detecting primary and metastatic melanomas in animal models (Pyo et al., 2020).

特性

IUPAC Name |

4-amino-N-[2-(dimethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXIUIPADQFJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330247 | |

| Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-[2-(dimethylamino)ethyl]benzamide | |

CAS RN |

188758-93-2 | |

| Record name | 4-amino-N-[2-(dimethylamino)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

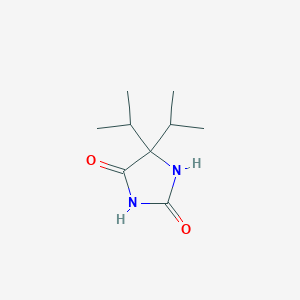

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)